molecular formula C7H9ClN2O2 B372084 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 66400-13-3

6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B372084
Key on ui cas rn: 66400-13-3
M. Wt: 188.61g/mol
InChI Key: ITEBXHYGZUWSIH-UHFFFAOYSA-N
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Patent
US07361660B2

Procedure details

The sub-title compound was prepared by the method of example 9, part a) using 6-chloro-3-methyl uracil and ethyl iodide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1.[CH2:11](I)[CH3:12]>>[Cl:1][C:2]1[N:7]([CH2:11][CH3:12])[C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(N(C(N1)=O)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(N(C(N1CC)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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